molecular formula C11H12O4S2 B12121559 3-Methyl-4-(phenylsulfonyl)-2,5-dihydrothiophene 1,1-dioxide

3-Methyl-4-(phenylsulfonyl)-2,5-dihydrothiophene 1,1-dioxide

Cat. No.: B12121559
M. Wt: 272.3 g/mol
InChI Key: LHDWXJHZEYPUIR-UHFFFAOYSA-N
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Description

3-Methyl-4-(phenylsulfonyl)-2,5-dihydrothiophene 1,1-dioxide is a heterocyclic compound that belongs to the class of thiophene derivatives Thiophenes are known for their aromatic properties and are widely used in organic synthesis due to their stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(phenylsulfonyl)-2,5-dihydrothiophene 1,1-dioxide typically involves the reaction of thiophene derivatives with sulfonyl chlorides under controlled conditions. One common method includes the use of a base such as pyridine to facilitate the reaction between 3-methylthiophene and phenylsulfonyl chloride. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(phenylsulfonyl)-2,5-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methyl-4-(phenylsulfonyl)-2,5-dihydrothiophene 1,1-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 3-Methyl-4-(phenylsulfonyl)-2,5-dihydrothiophene 1,1-dioxide involves its interaction with various molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: These compounds also contain a sulfur atom in a five-membered ring and exhibit similar biological activities.

    Isoxazoles: Featuring an oxygen atom in the ring, isoxazoles share some chemical properties with thiophenes.

    Triazoles: These nitrogen-containing heterocycles are known for their diverse pharmacological activities.

Uniqueness

3-Methyl-4-(phenylsulfonyl)-2,5-dihydrothiophene 1,1-dioxide is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C11H12O4S2

Molecular Weight

272.3 g/mol

IUPAC Name

3-(benzenesulfonyl)-4-methyl-2,5-dihydrothiophene 1,1-dioxide

InChI

InChI=1S/C11H12O4S2/c1-9-7-16(12,13)8-11(9)17(14,15)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI Key

LHDWXJHZEYPUIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CS(=O)(=O)C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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